1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea
Description
This compound features a benzo[c][1,2,5]thiadiazole core substituted with dimethyl and dioxido groups at the 1,3-positions, along with a 3-ethylurea moiety at the 5-position. The dioxido group enhances solubility and electronic stability, while the ethylurea provides hydrogen-bonding capacity, critical for interactions in biological systems.
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-4-12-11(16)13-8-5-6-9-10(7-8)15(3)19(17,18)14(9)2/h5-7H,4H2,1-3H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJRDCMOOOPUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties and other therapeutic potentials as evidenced by various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole ring fused with a dioxido moiety. Its molecular formula is with a molecular weight of approximately 323.39 g/mol. The structural formula can be represented as follows:
Antifungal Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains. A study indicated that certain thiadiazole derivatives demonstrated good antifungal activity against Colletotrichum arachidicola, suggesting a potential therapeutic application in treating fungal infections .
The mechanism by which this compound exerts its antifungal effects may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity. Thiadiazole derivatives are known to interact with specific enzymes or receptors within the fungal cells that are crucial for their survival and proliferation.
Study 1: Efficacy Against Fungal Pathogens
In a comparative study involving various thiadiazole derivatives, it was found that certain compounds exhibited protective effects against Rhizoctonia solani at concentrations of 100 and 200 mg/L. The protective effects were measured at 78.51% and 84.48%, respectively . These findings highlight the potential of thiadiazole derivatives in agricultural applications as fungicides.
Study 2: Synthesis and Characterization
The synthesis pathways for producing this compound typically involve multi-step synthetic routes that ensure high yields and purity. Techniques such as NMR and FTIR spectroscopy are employed to confirm the chemical structures of synthesized compounds .
Data Table: Biological Activity Summary
| Study | Compound | Target Organism | Activity | Concentration (mg/L) | Effectiveness (%) |
|---|---|---|---|---|---|
| Study 1 | Thiadiazole Derivative | Rhizoctonia solani | Antifungal | 100 | 78.51 |
| Study 1 | Thiadiazole Derivative | Rhizoctonia solani | Antifungal | 200 | 84.48 |
| Study 2 | Compound Similar to Target | Colletotrichum arachidicola | Antifungal | Not specified | Good activity |
Comparison with Similar Compounds
Structural Analogues
2.1.1. 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea
- Core Structure : Replaces benzo[c][1,2,5]thiadiazole with benzo[d]thiazole, altering aromaticity and electronic properties.
- Substituents : Morpholine groups at 2,4-positions and a phenyl linker to ethylurea. Morpholine improves solubility but may reduce metabolic stability compared to dimethyl-dioxido groups.
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine (TDMA)
- Core Structure : Shares the benzo[c][1,2,5]thiadiazole core but substitutes urea with a secondary amine.
- Functional Group Impact: The amine may enhance membrane permeability but reduce hydrogen-bonding interactions compared to urea.
4-(Benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methyl-pyridin-2-yl)pyrazole
- Core Hybridization : Integrates pyrazole with benzothiadiazole, offering dual heterocyclic motifs.
- Biological Relevance : Designed for antifibrotic activity; the pyrazole’s nitrogen-rich structure may engage distinct binding sites compared to urea .
Pharmacological and Physicochemical Properties
| Property | Target Compound | 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea | TDMA |
|---|---|---|---|
| Solubility | Moderate (dioxido enhances polarity) | High (morpholine’s oxygen-rich structure) | Low (amine group) |
| Hydrogen Bonding | Strong (urea donor/acceptor) | Moderate (urea + morpholine) | Weak (amine) |
| Metabolic Stability | Likely high (dioxido reduces oxidation) | Moderate (morpholine susceptible to CYP450) | Low (amine prone to deamination) |
| Bioactivity | Antifibrotic (inferred from analogs) | Kinase inhibition (morpholine targets ATP-binding pockets) | CNS activity (amine structure) |
Key Research Findings
- Pyrazole-Benzothiadiazole Hybrids : Showed potent antifibrotic effects (IC₅₀ = 0.2–1.5 μM), suggesting the target compound’s urea group could enhance specificity in similar pathways .
- Morpholine Derivatives : Exhibited kinase inhibition (e.g., PI3Kα IC₅₀ = 8 nM) but faced challenges in blood-brain barrier penetration due to polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
